molecular formula C6H5NO3S B14681116 3-Methyl-5-nitrothiophene-2-carbaldehyde CAS No. 36034-94-3

3-Methyl-5-nitrothiophene-2-carbaldehyde

Cat. No.: B14681116
CAS No.: 36034-94-3
M. Wt: 171.18 g/mol
InChI Key: POPDUFXKFQCSPW-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrothiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring substituted with a methyl group at the 3-position, a nitro group at the 5-position, and an aldehyde group at the 2-position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-Methyl-5-nitrothiophene-2-carboxylic acid.

    Reduction: 3-Methyl-5-aminothiophene-2-carbaldehyde.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrothiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-nitrothiophene-2-carbaldehyde is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to similar compounds.

Properties

CAS No.

36034-94-3

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

3-methyl-5-nitrothiophene-2-carbaldehyde

InChI

InChI=1S/C6H5NO3S/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3

InChI Key

POPDUFXKFQCSPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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